1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride, also known as PIMIH, is a synthetic compound that belongs to the class of imidazolidinones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride can be synthesized using various methods, including the reaction of 1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one with hydrochloric acid. The efficiency and yield of each method depend on the reaction conditions, such as temperature, pressure, and catalysts. However, the synthesis of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride requires careful consideration of environmental and safety considerations, as some of the reactants and by-products can be hazardous.
Chemical Structure and Biological Activity
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has a unique chemical structure that consists of an imidazolidinone ring, a phenyl group, and a piperidine group. The compound has shown promising biological activity, particularly in the field of medicinal chemistry. 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has been found to act as an inhibitor of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and adenosine receptors. These biological targets make 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride a potential candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has been shown to have significant effects on cell function and signal transduction. The compound has been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. However, the compound's potential therapeutic effects must be balanced against its potential toxic effects, which can vary depending on the dose and duration of exposure.
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has various applications in medical, environmental, and industrial research. In medical research, 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride's role in drug development has been extensively studied, with promising results in preclinical studies. Clinical trials are currently underway to evaluate the compound's safety and efficacy in humans. In environmental research, 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride's effects on ecosystems and its role in pollution management have been studied. In industrial research, 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has been used in manufacturing processes to improve product quality and efficiency. However, the compound's health and safety considerations must be carefully evaluated before its use in industrial applications.
Future Perspectives and Challenges
Despite the promising results obtained from preclinical studies, the use of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride in clinical settings faces several challenges. The compound's pharmacokinetics and pharmacodynamics must be thoroughly evaluated to determine the optimal dose and duration of treatment. Additionally, the compound's potential toxic effects must be carefully monitored to ensure patient safety. Future research should focus on developing more efficient and safer methods of synthesis and extraction, as well as identifying new biological targets for 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride. Conclusion: In conclusion, 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride is a synthetic compound with significant potential in various fields of research. Its unique chemical structure and biological activity make it a promising candidate for the treatment of various diseases. However, the compound's potential therapeutic effects must be balanced against its potential toxic effects, and its use in clinical and industrial settings must be carefully evaluated. Future research should focus on developing more efficient and safer methods of synthesis and extraction, as well as identifying new biological targets for 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Zotiraciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. It is a member of the pyrazolo[1,5-a]pyrimidine class of compounds and has a molecular weight of 406.4 g/mol.
KN-93 Hcl is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), competitively blocking CaM binding to the kinase (Ki = 370 nM).IC50 Value: 370 nM (Ki); 12uM (NIH3T3 Cell) Target: CaMKIIin vitro: KN-93 inhibits serum-induced fibroblast cell growth in a comparable dose-dependent fashion to its inhibition of CaMK-II activity. After 2 days of KN-93 treatment, 95% of cells are arrested in G1. G1 arrest is reversible; 1 day after KN-93 release, a peak of cells had progressed into S and G2-M. KN-92, a similar but inactive compound, had no effect on CaMK-II activity or cell growth . In contrast effects of carbachol, histamine and forskolin were significantly inhibited by KN-93 with an IC50 of 0.15, 0.3 and 1 microM, respectively; these effects occurred without any changes in intracellular cyclic AMP and Ca2+ levels . KN-93 inhibits expression of the anti-apoptotic protein Mcl-1 and induces expression of the pro-apoptotic protein PUMA; third, KN-93-mediated cell death is p53-independent; and fourth, KN-93 induces the generation of ROS .in vivo: EADs were significantly suppressed by KN-93 (EADs present in 4/10 hearts) compared to KN-92 (EADs present in 10/11 hearts) (P =.024). There were no significant differences in parameters favoring EADs such as monophasic action potential duration or heart rate in KN-93- or KN-92-treated hearts. CaM kinase activity in situ increased 37% in hearts with EADs compared to hearts without EADs (P =.015) .
Peimisine is a natural compound found in the roots of the Chinese herb Fritillaria thunbergii. It has been used in traditional Chinese medicine for centuries to treat respiratory diseases such as cough, asthma, and bronchitis. Peimisine has also been studied for its potential therapeutic effects in cancer, inflammation, and cardiovascular diseases.
GW311616 is a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase(HNE) with IC50 of 22 nM; free base form of GW311616A.IC50 value: 22 nM Target: neutrophil elastaseThe HNE inhibitor GW311616A is selective over other human serine proteases (IC50 values >100 uM for trypsin, cathepsin G, and plasmin, >3 mM for chymotrypsin and tissue plasminogen activator). Acetylcholinesterase is not inhibited by GW311616A at 100 uM.GW311616A is more potent than thetrifluoromethylketone inhibitor ZD8321 (Ki=13 nM). GW311616A is orallybioavailable in rat, dog (Table 4) and hamster despite moderate to high plasma clearance, which indicates that clearance is predominantly extrahepatic.
GW311616 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a selective antagonist of the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. This paper aims to provide a comprehensive review of GW311616 hydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Telavancin Hydrochloride is a synthetic lipoglycopeptide antibiotic that is used to treat serious bacterial infections. It was approved by the US Food and Drug Administration (FDA) in 2009 for the treatment of complicated skin and skin structure infections (cSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Telavancin Hydrochloride is a derivative of vancomycin, which is a glycopeptide antibiotic that has been used for several decades to treat serious infections caused by Gram-positive bacteria.
Parecoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of COX-2 inhibitors. It is used for the treatment of acute pain and inflammation associated with surgical procedures. Parecoxib is a prodrug that is rapidly converted to valdecoxib, which is the active form of the drug.
Parecoxib sodium is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of acute pain. It is a prodrug that is rapidly converted to valdecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor. Parecoxib sodium is administered intravenously and is commonly used in postoperative pain management.